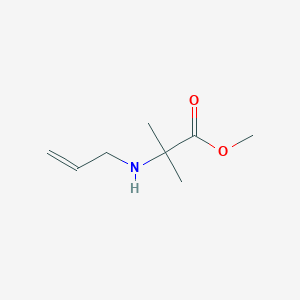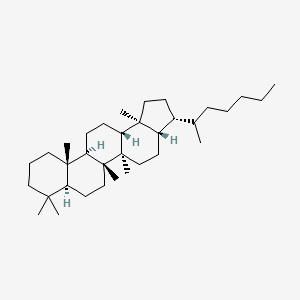
17beta(H),21beta(H)-22RS-TETRAKISHOMOHOPANE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17beta(H),21beta(H)-22RS-TETRAKISHOMOHOPANE is a pentacyclic triterpenoid compound that belongs to the hopane family. These compounds are known for their complex structures and are often found in geological samples, such as sedimentary rocks and petroleum. The unique structure of this compound makes it a subject of interest in various scientific fields, including organic chemistry, geology, and environmental science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17beta(H),21beta(H)-22RS-TETRAKISHOMOHOPANE typically involves the cyclization of squalene or its derivatives. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For instance, the use of sulfuric acid or hydrochloric acid can promote the formation of the hopane skeleton from squalene.
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. it can be isolated from natural sources such as crude oil or sedimentary rocks through extraction and purification processes. Techniques such as column chromatography and mass spectrometry are often employed to isolate and identify the compound from complex mixtures.
Analyse Des Réactions Chimiques
Types of Reactions: 17beta(H),21beta(H)-22RS-TETRAKISHOMOHOPANE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions. For example, oxidation of this compound can yield hopanone derivatives, while reduction can produce hopanol derivatives.
Applications De Recherche Scientifique
17beta(H),21beta(H)-22RS-TETRAKISHOMOHOPANE has several scientific research applications:
Chemistry: It is used as a biomarker in geochemical studies to trace the origin and transformation of organic matter in sedimentary environments.
Biology: The compound’s structure and derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: In the petroleum industry, it serves as an indicator of the maturity and biodegradation of crude oil.
Mécanisme D'action
The mechanism of action of 17beta(H),21beta(H)-22RS-TETRAKISHOMOHOPANE involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to changes in cellular processes. For instance, its derivatives may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific derivative and its functional groups.
Comparaison Avec Des Composés Similaires
17beta(H),21beta(H)-bishomohopanol: A similar pentacyclic triterpenoid with a hydroxyl group at the C-29 position.
Hopanoic acid: Another hopane derivative with a carboxylic acid functional group.
Hopane: The parent compound of the hopane family, lacking additional functional groups.
Uniqueness: 17beta(H),21beta(H)-22RS-TETRAKISHOMOHOPANE is unique due to its specific stereochemistry and the presence of multiple functional groups. This uniqueness makes it a valuable biomarker in geochemical studies and a potential candidate for various biological and industrial applications.
Propriétés
Formule moléculaire |
C34H60 |
|---|---|
Poids moléculaire |
468.8 g/mol |
Nom IUPAC |
(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-heptan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene |
InChI |
InChI=1S/C34H60/c1-9-10-11-13-24(2)25-16-21-31(5)26(25)17-22-33(7)28(31)14-15-29-32(6)20-12-19-30(3,4)27(32)18-23-34(29,33)8/h24-29H,9-23H2,1-8H3/t24?,25-,26+,27+,28-,29-,31+,32+,33-,34-/m1/s1 |
Clé InChI |
BFOUVXJORMEENT-LYVNWEOZSA-N |
SMILES isomérique |
CCCCCC(C)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C |
SMILES canonique |
CCCCCC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


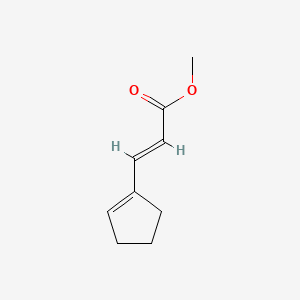
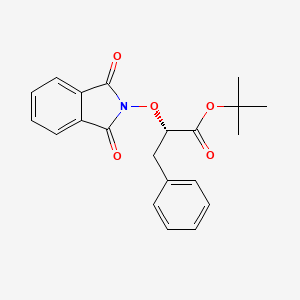
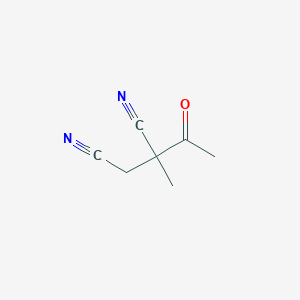
![Pyrimido[4,5-E][1,4]oxazepine](/img/structure/B13803951.png)
![5-Chloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13803961.png)
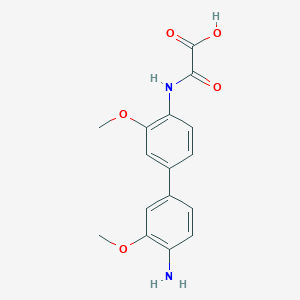
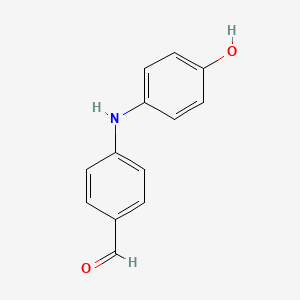
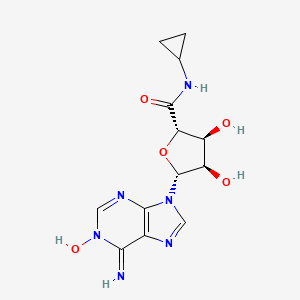

![Diethyl acetamido({3-[(4-methylbenzene-1-sulfonyl)amino]phenyl}methyl)propanedioate](/img/structure/B13804010.png)
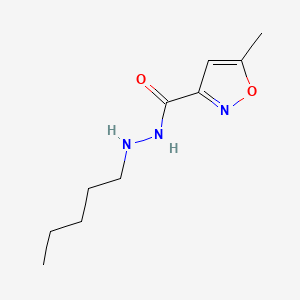

![Acetamide,N-[6-amino-1-(3-cyclohexen-1-ylmethyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13804027.png)
